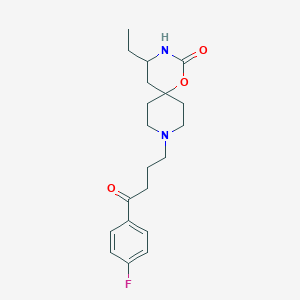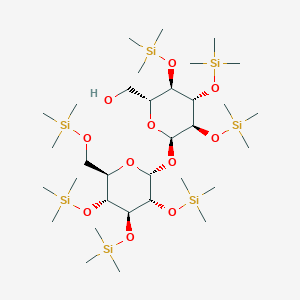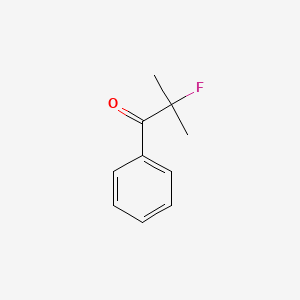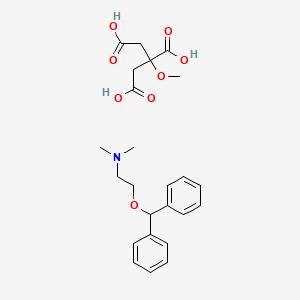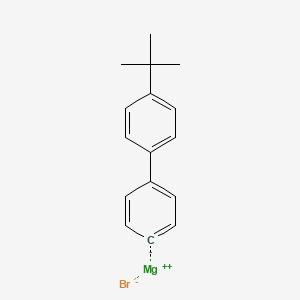
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is a complex organomagnesium compound. It is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly interesting due to its unique structure, which includes a cyclopentyloxy group and a methoxybenzene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide typically involves the reaction of magnesium turnings with 1-cyclopentyloxy-2-methoxybenzene-5-bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium surface. The mixture is then refluxed until the magnesium is completely consumed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents include carbonyl compounds, alkyl halides, and epoxides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Major Products
The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds, depending on the specific reactants used.
Applications De Recherche Scientifique
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of various pharmaceutical intermediates.
Material Science: Utilized in the preparation of novel materials with specific properties.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the oxygen atoms, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This mechanism is crucial for its role in forming carbon-carbon bonds in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Methylmagnesium Bromide: A smaller Grignard reagent used for similar purposes.
Uniqueness
Magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide is unique due to its bulky cyclopentyloxy and methoxybenzene groups, which can provide steric hindrance and influence the selectivity of reactions.
This compound’s unique structure and reactivity make it a valuable tool in various fields of chemical research and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrMgO2 |
|---|---|
Poids moléculaire |
295.46 g/mol |
Nom IUPAC |
magnesium;1-cyclopentyloxy-2-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C12H15O2.BrH.Mg/c1-13-11-8-4-5-9-12(11)14-10-6-2-3-7-10;;/h4,8-10H,2-3,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SACXYCSJWDRNPB-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=[C-]C=C1)OC2CCCC2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



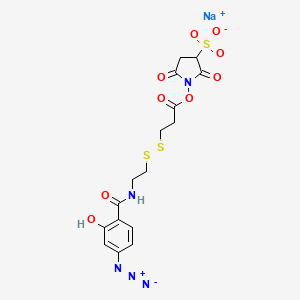

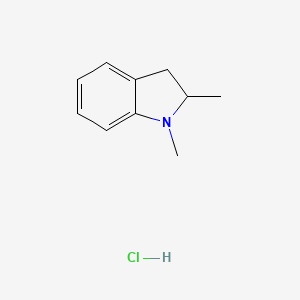
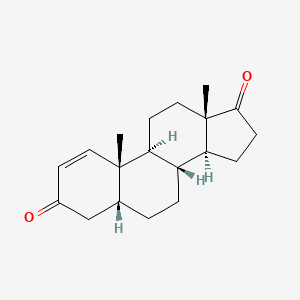
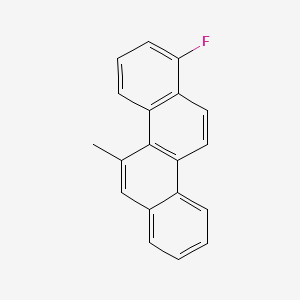

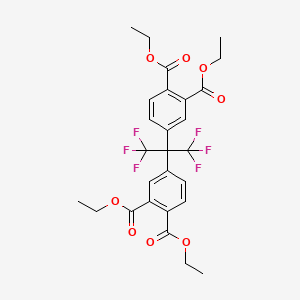
![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
